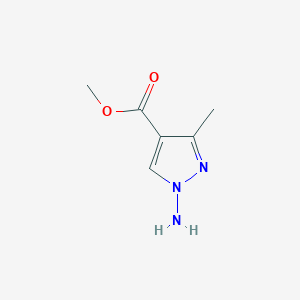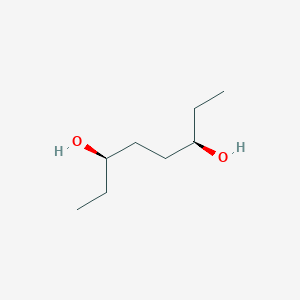
(2,4,6-三异丙苯基)硼酸
描述
“(2,4,6-Triisopropylphenyl)boronic acid” is a type of organoboron compound with the empirical formula C15H25BO2 . It is often used in palladium-catalyzed cross-coupling reactions in medical research .
Molecular Structure Analysis
The molecular weight of “(2,4,6-Triisopropylphenyl)boronic acid” is 248.17 . The molecular structure consists of a phenyl ring substituted with boronic acid and three isopropyl groups .Chemical Reactions Analysis
“(2,4,6-Triisopropylphenyl)boronic acid” is often used in Suzuki-Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“(2,4,6-Triisopropylphenyl)boronic acid” is a solid with a melting point of 167-172 °C . It has a density of 1.0±0.1 g/cm3 .科学研究应用
Boronic Acids & Derivatives
(2,4,6-Triisopropylphenyl)boronic acid is a type of boronic acid, which are increasingly utilized in diverse areas of research . They are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications .
Sensing Applications
The compound can be used in both homogeneous assays and heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This can be particularly useful in the field of biochemistry and molecular biology.
Protein Manipulation and Modification
Boronic acids, including (2,4,6-Triisopropylphenyl)boronic acid, can be used for protein manipulation and modification . This can be particularly useful in the field of proteomics and protein engineering.
Separation Technologies
Boronic acids have been used in separation technologies . They can be used for electrophoresis of glycated molecules .
Development of Therapeutics
Boronic acids are also being used in the development of therapeutics . They can be used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
安全和危害
未来方向
属性
IUPAC Name |
[2,4,6-tri(propan-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO2/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11,17-18H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFYEKLWZBTLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569191 | |
| Record name | [2,4,6-Tri(propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Triisopropylphenyl)boronic acid | |
CAS RN |
154549-38-9 | |
| Record name | [2,4,6-Tri(propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Triisopropylphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (2,4,6-triisopropylphenyl)boronic acid in the synthesis of the new bipyridine ligand, tripbipy?
A1: (2,4,6-Triisopropylphenyl)boronic acid is a key reagent in the synthesis of 6,6'-(2,4,6-triisopropylphenyl)-2,2'-bipyridine (tripbipy). It undergoes a Suzuki coupling reaction with 6,6'-dibromo-2,2'-bipyridine, resulting in the formation of the desired tripbipy ligand. [] This reaction is a palladium-catalyzed cross-coupling reaction widely used in organic synthesis to form carbon-carbon bonds between an organoboron compound (like the boronic acid) and a halide (like the dibromobipyridine).
Q2: Why is the synthesis of this new tripbipy ligand significant in the context of the research?
A2: The research focuses on investigating the coordination chemistry of late first-row transition metals. The newly synthesized tripbipy ligand is significant for several reasons:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)






![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)


![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)

